molecular formula C14H13NO5S B4964296 2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol CAS No. 7066-53-7

2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol

Cat. No. B4964296
CAS RN: 7066-53-7
M. Wt: 307.32 g/mol
InChI Key: KIMFKAVCLNDLPT-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol, also known as Methylthioninium chloride, is a chemical compound that has been used in various scientific research applications. It is a yellow-green powder that is soluble in water and commonly used as a staining agent in histology and microscopy.

Scientific Research Applications

2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol has several scientific research applications. It is commonly used as a staining agent in histology and microscopy to visualize cellular structures. It has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol is not well understood. However, it is believed to act as a redox indicator, undergoing a color change in the presence of oxidizing agents. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol in lab experiments is its ability to stain cellular structures, making them visible under a microscope. Additionally, its fluorescent properties make it useful for detecting reactive oxygen species in cells. However, one limitation of using this chemical is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for the use of 2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol in scientific research. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of this chemical and its potential applications in various fields of research.
Conclusion
In conclusion, 2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol is a chemical compound that has been used in various scientific research applications. Its ability to stain cellular structures and detect reactive oxygen species make it useful in histology and microscopy. Additionally, its potential neuroprotective and anticancer properties make it a promising candidate for further research. However, its potential toxicity must be carefully considered when designing experiments. Further research is needed to fully understand the mechanism of action of this chemical and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol involves the reaction of 4-methylbenzenesulfonyl chloride with 4-nitrophenol in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified by recrystallization.

properties

IUPAC Name

2-[(4-methylphenyl)sulfonylmethyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-10-2-5-13(6-3-10)21(19,20)9-11-8-12(15(17)18)4-7-14(11)16/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMFKAVCLNDLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367640
Record name 2-[(4-Methylbenzene-1-sulfonyl)methyl]-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylbenzene-1-sulfonyl)methyl]-4-nitrophenol

CAS RN

7066-53-7
Record name 2-[(4-Methylbenzene-1-sulfonyl)methyl]-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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